rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate
Description
The compound "rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate" is a chiral carbamate derivative featuring a cyclopentyl backbone substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety. The benzyl carbamate group (–O(CO)N–) is commonly employed in medicinal chemistry as a protective group for amines or as a prodrug moiety .
Properties
Molecular Formula |
C14H18ClNO4S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
benzyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m0/s1 |
InChI Key |
OMNJXTVZOXPPOW-QWHCGFSZSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate typically involves the following steps:
Formation of the cyclopentyl intermediate: The cyclopentyl ring is synthesized through a series of reactions, starting from commercially available cyclopentane derivatives.
Introduction of the chlorosulfonylmethyl group: The chlorosulfonylmethyl group is introduced via a chlorosulfonation reaction, where the cyclopentyl intermediate is treated with chlorosulfonic acid under controlled conditions.
Carbamate formation: The final step involves the reaction of the chlorosulfonylmethyl-substituted cyclopentyl intermediate with benzyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate undergoes various chemical reactions, including:
Substitution reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding amine and carbon dioxide.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation and reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on functional groups, physicochemical properties, and applications.
Table 1: Structural and Functional Group Comparison
*Inferred from nomenclature rules and analog data.
Key Comparative Analysis
Functional Group Reactivity Chlorosulfonylmethyl vs. Hydroxy/Amino Groups: The chlorosulfonyl group in the target compound distinguishes it from analogs like the hydroxy (CAS 124555-31-3) and amino (CAS 1312766-48-5) variants. The –SO₂Cl group is highly reactive, enabling sulfonamide formation or participation in electrophilic aromatic substitution, whereas hydroxyl and amino groups favor hydrogen bonding or nucleophilic reactions . Bromomethyl vs. Chlorosulfonylmethyl: The bromomethyl-substituted analog (EN300-7547941) is a better leaving group (Br⁻ vs. Cl⁻), making it more reactive in SN2 reactions. However, the chlorosulfonyl group offers dual functionality as both a leaving group and a sulfonylating agent .
Physicochemical Properties Molecular Weight and Polarity: The hydroxy-substituted compound (CAS 124555-31-3) has a lower molecular weight (235.28) and higher polarity due to the –OH group, enhancing aqueous solubility. In contrast, the amino-substituted analog (CAS 1312766-48-5) has intermediate polarity, while the tert-butyl pentafluoro derivative (C₁₀H₁₆F₅N₂O₂) exhibits high lipophilicity due to fluorine substituents . Stability: The chlorosulfonyl group may confer hydrolytic instability under basic or aqueous conditions compared to the more stable tert-butyl carbamates .
The chlorosulfonyl variant could serve as a covalent warhead for target engagement . Protective Groups: tert-Butyl carbamates (e.g., EN300-7547941) are widely used as amine-protecting groups in organic synthesis, whereas benzyl carbamates (e.g., CAS 124555-31-3) are cleavable under hydrogenolysis conditions .
Table 2: Application Comparison
Research Findings and Challenges
- Synthetic Accessibility: The synthesis of chlorosulfonylmethyl derivatives often requires hazardous reagents (e.g., ClSO₂CH₂Cl), complicating scale-up compared to hydroxy or amino analogs .
- Structural Diversity : Cyclohexyl vs. cyclopentyl backbones (e.g., EN300-7547941) influence ring strain and steric effects, impacting binding affinity in target proteins .
Biological Activity
rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.
Structural Information
- Molecular Formula : C₁₄H₁₈ClNO₄S
- Molecular Weight : 331.82 g/mol
- SMILES Notation : C1CC@@HNC(=O)OCC2=CC=CC=C2
The compound features a chlorosulfonyl group, which is known for enhancing biological activity through various mechanisms including enzyme inhibition.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structural motifs have shown significant pharmacological properties.
- Enzyme Inhibition : The chlorosulfonyl moiety may interact with nucleophilic sites in enzymes, potentially leading to inhibition of key metabolic pathways.
- Cell Signaling Modulation : Compounds with carbamate structures often exhibit interactions with cell signaling pathways, influencing processes such as apoptosis and proliferation.
Case Studies and Research Findings
While specific studies on this compound are sparse, related research provides insights into its potential biological activities:
Table 1: Related Compounds and Their Biological Activities
In Vitro Studies
Research indicates that compounds with similar structural features have demonstrated significant enzyme inhibition and potential anti-cancer properties. For instance, studies on histone deacetylase (HDAC) inhibitors reveal that benzyl derivatives can effectively modulate gene expression related to cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
